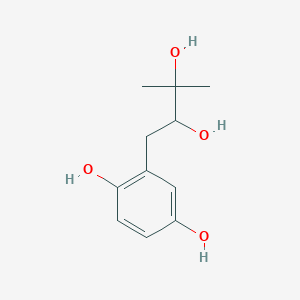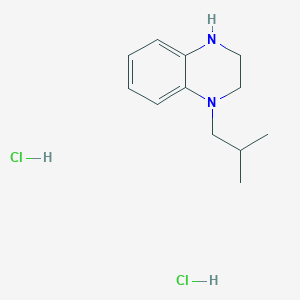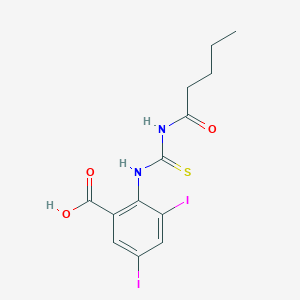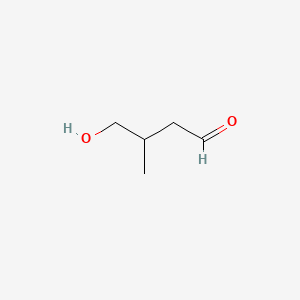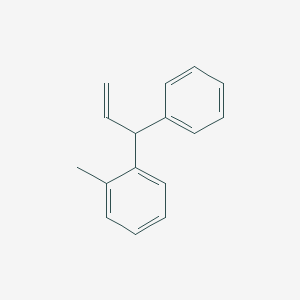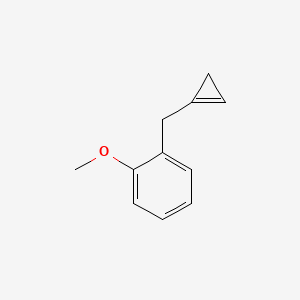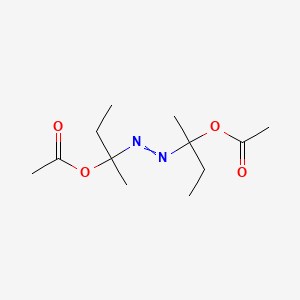
1,1'-Azobis(1-methylpropyl) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Azobis(1-methylpropyl) diacetate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as radical initiators in various chemical reactions, particularly in polymerization processes. This compound is known for its ability to decompose and generate free radicals, which makes it valuable in initiating radical polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Azobis(1-methylpropyl) diacetate can be synthesized through a reaction involving the corresponding azo compound and acetic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general synthetic route involves the following steps:
Formation of the azo compound: The starting material, 1-methylpropylamine, undergoes a diazotization reaction to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with another molecule of 1-methylpropylamine to form the azo compound.
Acetylation: The azo compound is acetylated using acetic anhydride to yield 1,1’-Azobis(1-methylpropyl) diacetate.
Industrial Production Methods
In industrial settings, the production of 1,1’-Azobis(1-methylpropyl) diacetate involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Azobis(1-methylpropyl) diacetate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Radical polymerization: Initiates the polymerization of monomers to form polymers.
Oxidation: The free radicals can react with oxygen to form peroxides.
Substitution: The free radicals can substitute hydrogen atoms in organic molecules.
Common Reagents and Conditions
Radical polymerization: Typically carried out in the presence of monomers such as styrene, methyl methacrylate, or acrylonitrile. The reaction is often conducted at elevated temperatures (50-80°C) to facilitate the decomposition of the azo compound.
Oxidation: Requires the presence of oxygen or other oxidizing agents. The reaction conditions may vary depending on the desired product.
Substitution: Involves the use of organic substrates that can undergo radical substitution reactions. The reaction conditions are optimized to ensure the stability of the free radicals.
Major Products Formed
Polymers: The primary products formed during radical polymerization reactions.
Peroxides: Formed during oxidation reactions.
Substituted organic compounds: Formed during radical substitution reactions.
Applications De Recherche Scientifique
1,1’-Azobis(1-methylpropyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.
Biology: Utilized in the preparation of polymeric nanoparticles for drug delivery and other biomedical applications.
Medicine: Investigated for its potential use in controlled drug release systems and as a component in medical devices.
Industry: Applied in the production of plastics, adhesives, coatings, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of 1,1’-Azobis(1-methylpropyl) diacetate involves the decomposition of the azo compound to generate free radicals. The decomposition process can be represented as follows: [ \text{R-N=N-R} \rightarrow 2 \text{R} \cdot ] where R represents the 1-methylpropyl group. The generated free radicals can then initiate radical polymerization reactions by reacting with monomers to form polymer chains. The free radicals can also participate in other radical-mediated reactions, such as oxidation and substitution.
Comparaison Avec Des Composés Similaires
1,1’-Azobis(1-methylpropyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionitrile):
1,1’-Azobis(cyclohexanecarbonitrile): Another azo compound used as a radical initiator, particularly in organic solvents.
2,2’-Azobis(2-methylbutyronitrile): Used for initiation of reactions taking place in organic solvents.
The uniqueness of 1,1’-Azobis(1-methylpropyl) diacetate lies in its specific decomposition temperature and the nature of the free radicals it generates, which can influence the kinetics and outcomes of the reactions it initiates.
Propriétés
Numéro CAS |
57908-48-2 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2-(2-acetyloxybutan-2-yldiazenyl)butan-2-yl acetate |
InChI |
InChI=1S/C12H22N2O4/c1-7-11(5,17-9(3)15)13-14-12(6,8-2)18-10(4)16/h7-8H2,1-6H3 |
Clé InChI |
ATFXTFMLMZLRII-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(N=NC(C)(CC)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



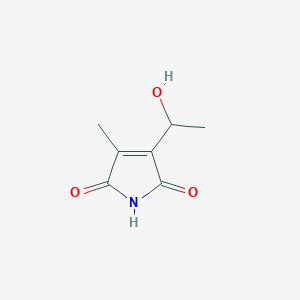
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)




